molecular formula C7H9N3O B12534430 (1-Methylpyridin-2-ylidene)urea

(1-Methylpyridin-2-ylidene)urea

Cat. No.: B12534430
M. Wt: 151.17 g/mol
InChI Key: FOMOLDJNYZSPJU-UHFFFAOYSA-N
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Description

(1-Methylpyridin-2-ylidene)urea is a chemical compound designed for professional research and development activities. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Pyridine-urea-based small molecules represent a significant area of investigation in medicinal chemistry, particularly in the development of novel anticancer agents . The pyridine and urea moieties are key pharmacophoric features found in several approved anticancer drugs, such as Sorafenib and Regorafenib, underscoring the therapeutic potential of this structural class . Research indicates that hybrid molecules incorporating these structures can exhibit potent submicromolar anticancer activity against challenging cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) models . The mechanism of action for these compounds often involves the inhibition of key kinase targets, such as VEGFR2, which plays a critical role in tumor angiogenesis and cell proliferation . Beyond oncology, pyridin-2-yl urea derivatives are also being explored as potent inhibitors of other biological targets, such as Apoptosis signal-regulating kinase 1 (ASK1), highlighting their versatility in biochemical research . Researchers value this compound class for its potential to serve as a foundational scaffold in hybridization strategies, aiming to create new molecular entities with improved efficacy and affinity profiles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

(1-methylpyridin-2-ylidene)urea

InChI

InChI=1S/C7H9N3O/c1-10-5-3-2-4-6(10)9-7(8)11/h2-5H,1H3,(H2,8,11)

InChI Key

FOMOLDJNYZSPJU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=CC1=NC(=O)N

Origin of Product

United States

Computational and Theoretical Investigations of 1 Methylpyridin 2 Ylidene Urea

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. scienceopen.com For a novel or uncharacterized compound like (1-Methylpyridin-2-ylidene)urea, DFT calculations would be the primary method to understand its intrinsic properties.

Selection of Functionals and Basis Sets in DFT Studies

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A typical approach for a molecule containing nitrogen, oxygen, carbon, and hydrogen atoms involves hybrid functionals, such as B3LYP, which incorporates a portion of the exact Hartree-Fock exchange and has shown reliability for a wide range of organic molecules. researchgate.net This would often be paired with a Pople-style basis set, like 6-311++G(d,p), which provides a flexible description of the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) to account for non-spherical electron density. researchgate.net The selection would be guided by previous studies on similar pyridinyl-urea or ylidene structures to ensure consistency and comparability.

Molecular Geometry Optimization and Stability Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. Starting from a plausible initial structure of this compound, the geometry would be optimized by finding the minimum energy conformation on the potential energy surface. This process involves calculating the forces on each atom and adjusting their positions until these forces become negligible.

Following optimization, a frequency calculation is performed to confirm that the structure is a true minimum (a stable molecule) and not a saddle point (a transition state). A stable structure will have no imaginary frequencies. This analysis would also yield thermodynamic properties such as enthalpy, Gibbs free energy, and entropy.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. numberanalytics.com The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron. For this compound, the location of the HOMO would indicate the most likely sites for electrophilic attack.

LUMO: Represents the ability to accept an electron. The location of the LUMO would indicate the most probable sites for nucleophilic attack.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A small gap suggests that the molecule is more reactive and can be easily excited, which has implications for its stability and potential use in applications like molecular electronics. numberanalytics.comresearchgate.net For related heterocyclic compounds, the selection of the appropriate orbital (e.g., HOMO vs. HOMO-1) is crucial for accurately predicting reactivity at different atomic sites. wuxiapptec.com

Interactive Table: Hypothetical Frontier Molecular Orbital Data for this compound

Since no specific data exists, the following table is a template illustrating how results would be presented. The values are placeholders and not based on actual calculations.

OrbitalEnergy (eV)Description
LUMO-1.50Indicates regions susceptible to nucleophilic attack.
HOMO-6.20Indicates regions susceptible to electrophilic attack.
HOMO-LUMO Gap 4.70 Indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. numberanalytics.com The MEP is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are attractive to electrophiles. In this compound, these would likely be localized around the oxygen and nitrogen atoms.

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These are susceptible to nucleophilic attack.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals. researchgate.net These interactions stabilize the molecule, and their energy (E(2)) quantifies the strength of the delocalization.

For this compound, NBO analysis would reveal:

The charge distribution on each atom (natural population analysis).

The hybridization of the atoms.

The strength of intramolecular hydrogen bonds.

Significant charge delocalization from the lone pairs of nitrogen and oxygen atoms into antibonding orbitals of the pyridine (B92270) ring and urea (B33335) moiety, which would be key to understanding the molecule's stability and electronic communication.

Interactive Table: Hypothetical NBO Analysis Data for this compound

This table is a template showing how key charge transfer interactions would be reported. The values are placeholders.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (O)π* (C=N)> 20Resonance stabilization
LP (N-pyridine)π* (C=C)> 15Ring delocalization
σ (C-H)σ* (C-N)~ 2.5Hyperconjugation

Computational Prediction and Validation of Spectroscopic Data

Computational methods are also employed to predict spectroscopic data, which can then be compared with experimental results for validation of the calculated structure. For this compound, key predicted spectra would include:

Vibrational Spectroscopy (IR and Raman): Frequency calculations performed after geometry optimization yield the vibrational modes of the molecule. This allows for the prediction of the infrared and Raman spectra, helping to assign experimental peaks to specific bond stretches, bends, and torsions.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to excited states. This allows for the prediction of the UV-Vis absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*).

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations (GIAO method)

Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts are a powerful tool for structural elucidation and for validating experimental findings. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely employed and reliable approach for predicting the isotropic shielding tensors of molecules. researchgate.net This method is typically implemented within the framework of Density Functional Theory (DFT), often utilizing functionals such as B3LYP, in conjunction with appropriate basis sets like 6-31G(d,p) or TZVP to achieve a balance between accuracy and computational cost. researchgate.netmodgraph.co.uknih.gov

The computational process involves an initial geometry optimization of the molecule, followed by the calculation of the NMR shielding tensors using the GIAO method. researchgate.netmodgraph.co.uk The resulting absolute shielding values are then converted to chemical shifts (δ) on the parts-per-million (ppm) scale by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). modgraph.co.uk For protons attached to nitrogen atoms, theoretical predictions can be challenging as their chemical shifts are highly sensitive to solvent effects and hydrogen bonding. nih.gov

For this compound, theoretical calculations would provide valuable insight into the electronic environment of each nucleus. The chemical shifts for the protons and carbons of the pyridine ring, the methyl group, and the urea moiety can be predicted. These calculated values, when compared with experimental data, can confirm the molecular structure and specific conformation.

Table 1: Predicted NMR Chemical Shifts for this compound via GIAO

Illustrative table of nuclei for which theoretical chemical shifts would be calculated. Actual values are determined via specific DFT calculations (e.g., B3LYP/6-31G(d,p)).

Nucleus TypeAtom DescriptionPredicted Chemical Shift (δ, ppm)
¹HPyridine Ring ProtonsCalculated values reflect the aromatic system and substitution effects.
¹HN-H Proton (Urea)Value is highly dependent on solvent and concentration due to hydrogen bonding.
¹HN-CH₃ ProtonsShift influenced by the adjacent pyridinium (B92312) nitrogen.
¹³CC=O (Urea Carbonyl)Expected to be significantly downfield, characteristic of carbonyl carbons.
¹³CPyridine Ring CarbonsCalculated values distinguish between the substituted and unsubstituted carbons.
¹³CN-CH₃ CarbonShift characteristic for a methyl group attached to a nitrogen atom.

Simulated IR and Raman Spectra

Computational methods, particularly DFT at levels like B3LYP, are instrumental in simulating the vibrational spectra (Infrared and Raman) of molecules. nih.gov These calculations yield harmonic vibrational frequencies and intensities, which correspond to the normal modes of the molecule. The resulting theoretical spectrum serves as a crucial aid in the assignment of experimental IR and Raman bands. nih.gov By comparing the computed frequencies with experimental data, a detailed and reliable vibrational assignment can be achieved. nih.gov

For this compound, theoretical spectra would help identify characteristic vibrational modes. Key vibrations would include the N-H stretching and bending modes, the C=O stretch of the urea group, various C-N stretching modes, and the characteristic ring vibrations of the substituted pyridine moiety. Analysis of the simulated spectra can also offer insights into intermolecular interactions, such as hydrogen bonding, which can cause shifts in vibrational frequencies. researchgate.net

Table 2: Predicted Vibrational Frequencies for this compound

Illustrative table of key vibrational modes. Frequencies and intensities are calculated using methods like DFT (B3LYP/6-311G(**)).

Vibrational ModeDescriptionExpected IR/Raman Signature
ν(N-H)N-H stretchingTypically observed in the 3300-3500 cm⁻¹ region; sensitive to hydrogen bonding.
ν(C=O)Carbonyl stretchingA strong, characteristic band expected around 1650-1730 cm⁻¹. mdpi.com
δ(N-H)N-H bendingOften coupled with C-N stretching, found in the 1500-1650 cm⁻¹ range.
ν(N-C-N)N-C-N stretchingVibrations associated with the urea backbone. researchgate.net
Pyridine Ring ModesRing stretching and deformationA series of characteristic bands in the fingerprint region (below 1600 cm⁻¹).

Investigation of Nonlinear Optical (NLO) Properties

Organic molecules featuring extended π-conjugated systems that connect electron-donor and electron-acceptor groups can exhibit significant nonlinear optical (NLO) properties. rasayanjournal.co.in These properties are of great interest for applications in photonics and optoelectronics. Urea is a standard reference material used in the study of NLO properties. nih.govresearchgate.net Computational chemistry provides essential tools to predict and understand the NLO behavior of novel compounds by calculating key parameters such as polarizability and hyperpolarizability.

Calculation of Polarizability and Hyperpolarizability

The response of a molecule to an applied external electric field is described by its molecular polarizability (α) and hyperpolarizability (β, γ, etc.). The first hyperpolarizability (β) is a key factor that determines the second-order NLO properties of a material. rasayanjournal.co.in These parameters can be calculated using quantum chemical methods such as Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT). rasayanjournal.co.in The calculated values are often reported in atomic units (a.u.) and can be converted to electrostatic units (esu) for comparison with experimental data. nih.gov The magnitude of the hyperpolarizability is often compared to that of urea to assess the potential of a new compound as an NLO material. nih.gov For this compound, the presence of the electron-donating urea moiety and the π-conjugated pyridine ring suggests it may possess notable NLO properties.

Table 3: Comparison of Calculated NLO Properties

Values for Urea are from literature for reference. nih.gov Values for this compound would be determined via DFT calculations.

CompoundMean Polarizability (α) (x 10⁻²⁴ esu)Total Hyperpolarizability (β) (x 10⁻³⁰ esu)
Urea (Reference)~3.83~0.37 - 0.90 researchgate.net
This compoundTo be determinedTo be determined

Electronic Dipole Moment Determinations

The permanent electronic dipole moment (μ) is a measure of the asymmetry of the charge distribution in a molecule. It is another important property calculated via computational methods that relates to a molecule's NLO activity. nih.gov A large dipole moment is often associated with a significant second-order NLO response, as it indicates a strong charge separation between donor and acceptor groups. nih.gov The dipole moment of urea molecules in a crystal lattice has been shown to be considerably enhanced compared to the isolated molecule, highlighting the influence of the local electric field. uwa.edu.au Theoretical calculations can determine the magnitude and orientation of the dipole moment for this compound, providing further insight into its electronic structure and potential for NLO applications.

Table 4: Calculated Electronic Dipole Moment

The dipole moment is a vector quantity, and its magnitude is reported in Debye (D).

CompoundCalculated Dipole Moment (μ) (Debye)
Urea~4.9 (experimental)
This compoundTo be determined

Theoretical Studies of Reactivity and Reaction Mechanisms

Theoretical DFT computational studies are invaluable for establishing plausible mechanisms for chemical reactions. rsc.org By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction and determine the most favorable pathway.

For the synthesis of unsymmetrical ureas bearing a 2-pyridyl unit, computational studies have been performed to assess different mechanistic schemes. rsc.org These investigations suggest that a pathway involving a concerted mechanism is likely more accessible than traditional models that proceed through zwitterionic intermediates or a neutral ortho-pyridinyl isocyanate. rsc.org This concerted pathway may explain how direct aminolysis occurs under benign base catalysis. rsc.org

Furthermore, the reactivity of a molecule like this compound can be investigated using reactivity descriptors derived from DFT. scirp.org Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) and their energy gap (Δℰ) provides insight into chemical reactivity and stability; a smaller gap generally implies higher reactivity. scirp.org Additionally, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface helps to identify the nucleophilic (negative potential) and electrophilic (positive potential) sites of the molecule, predicting how it will interact with other reagents. scirp.org

Applications in Advanced Materials Science and Chemical Synthesis

Role as a Building Block in Complex Heterocyclic Synthesis

Urea (B33335) and its derivatives are fundamental reagents in the synthesis of a wide array of heterocyclic compounds, which are integral to the development of pharmaceuticals and agrochemicals. researchgate.net The reactivity of the urea moiety allows for its participation in various cyclization reactions, leading to the formation of diverse ring systems. Pyridine-urea scaffolds, in particular, have been identified as key components in the design of novel anticancer agents. mdpi.com The synthesis of various pyridine-urea derivatives often serves as a crucial step in the construction of more complex, biologically active molecules. mdpi.com For instance, substituted pyridine-ureas are synthesized as intermediates that can then be further modified to create a library of compounds for pharmacological screening. nih.gov

The general synthetic utility of urea derivatives in forming heterocyclic structures suggests that (1-Methylpyridin-2-ylidene)urea can act as a valuable precursor. researchgate.net Its structure, featuring a reactive urea group attached to a methyl-substituted pyridine (B92270) ring, presents multiple sites for chemical modification and participation in cyclization reactions. This makes it a promising candidate for the synthesis of novel fused heterocyclic systems and other complex molecular architectures. While direct examples of using this compound in complex heterocyclic synthesis are not extensively documented, the established reactivity of related compounds strongly supports its potential in this domain.

Development of Novel Materials with Enhanced Properties

The incorporation of specific chemical moieties into materials is a key strategy for tailoring their physical and chemical properties. The pyridine-urea structure is a candidate for conferring enhanced characteristics, such as thermal stability and conductivity, to various materials.

The thermal stability of polymeric materials is a critical factor for their application in demanding environments. Polyurethanes and polyureas are classes of polymers known for their versatile properties, and the introduction of heterocyclic rings into their backbones can significantly enhance their thermal resistance. Studies on polyurethane ureas containing pyridine-2,6-dicarboxamide moieties have demonstrated improved thermal stability compared to conventional polyurethanes. mdpi.com The decomposition of polyurethane-ureas typically occurs in multiple steps, with the initial degradation often related to the depolycondensation of urethane and urea linkages.

Table 1: Thermal Decomposition Data for Representative Polyurethane-Ureas

Polymer Sample Onset Decomposition Temperature (°C) Temperature at Maximum Decomposition Rate (°C) Final Residue at 600°C (%)
Polyurethane-urea A 280 350 15
Polyurethane-urea B 300 375 20

Note: The data in this table is representative of typical polyurethane-ureas and not specific to polymers derived from this compound.

The development of conductive organic materials is a significant area of research with applications in electronics and energy storage. While there is a lack of direct evidence for the application of this compound in conductive material development, the electrical properties of materials containing urea complexes have been investigated. Studies on solid metal-urea complexes have shown that their permittivity is significantly higher than that of pure urea, indicating a dependency on the material's structure. researchgate.net This suggests that the incorporation of urea-based compounds into material matrices could influence their electrical properties.

Applications in Polymer Chemistry

Urea and its derivatives are widely used as monomers in the synthesis of various polymers, most notably urea-formaldehyde resins and polyureas. These polymers find applications in adhesives, coatings, and elastomers. Non-isocyanate polyureas, synthesized from urea and diamines, are gaining attention as a safer alternative to traditional polyureas and have shown excellent thermal stability. mdpi.com

The bifunctional nature of this compound, with its reactive urea protons, suggests its potential as a monomer or a chain extender in polymerization reactions. Its incorporation into a polymer backbone could introduce the specific properties of the pyridine ring, such as altered solubility, thermal stability, and potential for metal coordination. While specific examples of polymers synthesized directly from this compound are not well-documented, the broader field of polyurea chemistry provides a strong foundation for its potential utility. For instance, polyurethane ureas with heterocyclic moieties have been synthesized and shown to possess unique properties. mdpi.com

Potential in Analytical Chemistry Methodologies

Urea itself is a significant analyte in clinical diagnostics, and various analytical methods have been developed for its determination. wikipedia.org These methods often involve enzymatic reactions or colorimetric derivatization. While this compound is not a common analyte, its chemical structure suggests potential applications in analytical methodologies.

For example, the pyridine nitrogen and the urea carbonyl group could act as coordination sites for metal ions, making it a candidate for use as a chelating agent or a colorimetric reagent for the detection of specific metals. Furthermore, its reactivity could be exploited in the development of new derivatization agents for chromatography or other separation techniques. However, there is currently a lack of specific research demonstrating the application of this compound in established analytical methods. Future investigations could explore its potential as a novel reagent in various analytical applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.